

# Synthesizing Antibody-Drug Conjugates with SPDP Linker: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. **N-succinimidyl 3-(2-pyridyldithio)propionate** (SPDP) is a heterobifunctional crosslinker widely used in the synthesis of ADCs.[1][2] It facilitates the formation of a cleavable disulfide bond between the antibody and a sulfhydryl-containing drug molecule. This application note provides a detailed protocol for the synthesis, purification, and characterization of an ADC using the SPDP linker.

The synthesis process involves a two-step reaction. First, the primary amines (e.g., on lysine residues) of the antibody are modified with the N-hydroxysuccinimide (NHS) ester end of the SPDP linker.[1][2] In the second step, the pyridyldithiol group of the SPDP-modified antibody reacts with a sulfhydryl group on the drug molecule to form a stable, yet cleavable, disulfide bond.[1][2] The release of pyridine-2-thione during this second reaction can be monitored spectrophotometrically to track the progress of the conjugation.[1]

### **Materials and Reagents**



| Material/Reagent                                                                        | Supplier                 | Catalog Number |
|-----------------------------------------------------------------------------------------|--------------------------|----------------|
| Monoclonal Antibody (e.g.,<br>Trastuzumab)                                              | Various                  | N/A            |
| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)                                     | Thermo Fisher Scientific | 21857          |
| Sulfhydryl-containing drug<br>(e.g., Monomethyl auristatin E<br>with a thiol handle)    | Various                  | N/A            |
| Dimethyl sulfoxide (DMSO), anhydrous                                                    | Sigma-Aldrich            | 276855         |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4                                             | Gibco                    | 10010023       |
| Borate Buffer, pH 8.5                                                                   | Sigma-Aldrich            | B0394          |
| Dithiothreitol (DTT)                                                                    | Sigma-Aldrich            | D0632          |
| Size Exclusion Chromatography (SEC) Column (e.g., Superdex 200)                         | Cytiva                   | 28-9909-44     |
| Hydrophobic Interaction Chromatography (HIC) Column (e.g., Phenyl Sepharose)            | Cytiva                   | 17-0965-01     |
| Sodium Dodecyl Sulfate-<br>Polyacrylamide Gel<br>Electrophoresis (SDS-PAGE)<br>reagents | Bio-Rad                  | Various        |
| Mass Spectrometer (for DAR determination)                                               | Various                  | N/A            |

# Experimental Protocols Antibody Modification with SPDP



This protocol describes the modification of a monoclonal antibody with the SPDP linker.

#### 1.1. Preparation of Reagents:

- Antibody Solution: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.4.
- SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO to a concentration of 20 mM.[3]

#### 1.2. Modification Reaction:

- Add a 5 to 20-fold molar excess of the SPDP stock solution to the antibody solution. The
  exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[3]
- Remove the excess, unreacted SPDP and the N-hydroxysuccinimide byproduct by size exclusion chromatography (e.g., using a desalting column) equilibrated with PBS.
- 1.3. Determination of Pyridyldithiol Loading (Optional but Recommended):
- Measure the absorbance of the SPDP-modified antibody at 280 nm and 343 nm.
- Add DTT to a final concentration of 10 mM to a small aliquot of the modified antibody to release the pyridine-2-thione.
- After 15 minutes, measure the absorbance at 343 nm again.
- Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient
   (ε<sub>343</sub> = 8,080 M<sup>-1</sup>cm<sup>-1</sup>) to determine the number of pyridyldithiol groups incorporated per
   antibody.

## Conjugation of SPDP-Modified Antibody with a Sulfhydryl-Containing Drug

This protocol details the conjugation of the SPDP-activated antibody with a thiol-containing drug molecule.



#### 2.1. Preparation of Reagents:

- SPDP-Modified Antibody: Use the purified antibody from step 1.
- Sulfhydryl-Containing Drug Solution: Dissolve the drug in DMSO to a concentration that allows for a 1.5 to 5-fold molar excess relative to the incorporated pyridyldithiol groups on the antibody.

#### 2.2. Conjugation Reaction:

- Add the sulfhydryl-containing drug solution to the SPDP-modified antibody solution.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
- The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.[1]

### **Purification of the Antibody-Drug Conjugate**

Purification is crucial to remove unreacted drug, linker, and potential aggregates. A multi-step chromatography approach is typically employed.

- 3.1. Size Exclusion Chromatography (SEC):
- Equilibrate a SEC column (e.g., Superdex 200) with PBS, pH 7.4.
- Load the conjugation reaction mixture onto the column.
- Elute with PBS at a flow rate appropriate for the column.
- Collect fractions corresponding to the monomeric ADC peak, which will elute first. This step removes unconjugated drug and linker.[5]
- 3.2. Hydrophobic Interaction Chromatography (HIC):
- HIC is used to separate ADC species with different drug-to-antibody ratios and to remove unconjugated antibody.[6][7]



- Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[7]
- Load the SEC-purified ADC onto the column.
- Elute with a decreasing salt gradient (e.g., a linear gradient to 25 mM Sodium Phosphate, pH 7.0).[7]
- Fractions containing ADCs with higher DARs will have stronger hydrophobic interactions and will elute later in the gradient.[6] Collect fractions based on the desired DAR profile.

## **Characterization of the Antibody-Drug Conjugate**

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

- 4.1. Purity and Aggregation Analysis by SEC:
- Analyze the purified ADC using an analytical SEC column to determine the percentage of monomer, aggregate, and fragment.
- 4.2. Drug-to-Antibody Ratio (DAR) Determination:
- UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[8]
- Hydrophobic Interaction Chromatography (HIC): Analytical HIC can resolve ADC species
  with different numbers of conjugated drugs, allowing for the determination of the average
  DAR and the distribution of drug loading.[8]
- Mass Spectrometry (MS): Intact mass analysis of the ADC under denaturing or nondenaturing conditions provides a precise measurement of the mass of different ADC species, from which the DAR and drug load distribution can be accurately calculated.[9]
- 4.3. SDS-PAGE Analysis:
- Analyze the purified ADC by SDS-PAGE under both reducing and non-reducing conditions to confirm the integrity of the antibody and the successful conjugation.



## **Quantitative Data Summary**

The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using the SPDP linker. These values are representative and may vary depending on the specific antibody, drug, and reaction conditions.

| Parameter                               | Typical Value/Range | Method of Analysis                                |
|-----------------------------------------|---------------------|---------------------------------------------------|
| Antibody Modification                   |                     |                                                   |
| Molar Ratio of SPDP to<br>Antibody      | 5:1 to 20:1         | N/A                                               |
| Pyridyldithiol groups per<br>Antibody   | 2 - 8               | Spectrophotometry (Pyridine-<br>2-thione release) |
| Conjugation                             |                     |                                                   |
| Molar Ratio of Drug to Pyridyldithiol   | 1.5:1 to 5:1        | N/A                                               |
| Conjugation Efficiency                  | > 90%               | HIC, MS                                           |
| Purification                            |                     |                                                   |
| Recovery from SEC                       |                     | UV Absorbance at 280 nm                           |
| Recovery from HIC                       | 70 - 90%            | UV Absorbance at 280 nm                           |
| Final ADC Characterization              |                     |                                                   |
| Average Drug-to-Antibody<br>Ratio (DAR) | 2 - 4               | HIC, MS, UV-Vis<br>Spectroscopy[8][9]             |
| Purity (Monomer Content)                | > 95%               | Size Exclusion Chromatography[5]                  |
| Aggregate Content                       | < 5%                | Size Exclusion Chromatography[5]                  |
| Endotoxin Level                         | < 0.5 EU/mg         | LAL Assay                                         |

## **Visualizations**



## **Chemical Reaction Pathway**



Click to download full resolution via product page

Caption: Chemical reaction pathway for ADC synthesis using SPDP.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for ADC synthesis and characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- To cite this document: BenchChem. [Synthesizing Antibody-Drug Conjugates with SPDP Linker: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681065#protocol-for-synthesizing-antibody-drug-conjugates-using-spdp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com